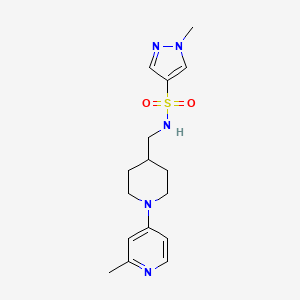![molecular formula C9H18ClN B2419421 1-Azaspiro[4.5]decane hydrochloride CAS No. 1423026-09-8](/img/structure/B2419421.png)
1-Azaspiro[4.5]decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 8-Oxa-1-azaspiro[4.5]decane can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .Molecular Structure Analysis
The molecular structure of 1-Azaspiro[4.5]decane is C9H17N . The compound is optically active and exists as a single enantiomer.科学的研究の応用
Anticancer Activity
1-Azaspiro[4.5]decane hydrochloride and its derivatives exhibit promising anticancer properties. Researchers have synthesized novel compounds based on this scaffold, such as 1-thia-azaspiro[4.5]decane , which have been evaluated for their inhibitory effects on cancer cell lines. Notably, some of these compounds demonstrated moderate to high inhibition activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines . Further investigations are ongoing to explore their mechanisms of action and potential clinical applications.
Thiazolopyrimidine Derivatives
The thiazolopyrimidine ring system, integrated into 1-Azaspiro[4.5]decane derivatives, holds significant interest in medicinal and pharmaceutical chemistry. These compounds exhibit diverse biological activities, including antitumor effects. Researchers have synthesized thiazolopyrimidinethione derivatives from 1-Azaspiro[4.5]decane, paving the way for novel drug candidates .
Thioglycosides
Thioglycosides derived from 1-Azaspiro[4.5]decane play a crucial role in drug development. By glycosylation reactions using acetylated glycosyl bromides, researchers have obtained thioglycoside derivatives of (thiadiazolyl)thia-4-azaspiro[4.5]decane. These compounds offer potential as therapeutic agents, and their synthesis and biological evaluation continue to be an active area of research .
Sulfur-Containing Spiro Compounds
1-Azaspiro[4.5]decane hydrochloride derivatives, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide , have been synthesized through condensation reactions. These sulfur-containing spiro compounds hold promise for various applications, and their chemical properties are under investigation.
1-Oxa-4-azaspiro[4.5]decane
1-Oxa-4-azaspiro[4.5]decane, a related compound, is also of interest. Its chemical properties, including NMR, HPLC, LC-MS, and UPLC data, have been documented for further exploration .
Drug Design and Optimization
Researchers are exploring modifications of the 1-Azaspiro[4.5]decane scaffold to enhance its pharmacological properties. Rational drug design strategies aim to optimize its bioactivity, selectivity, and safety profile. Computational studies and structure-activity relationship analyses contribute to this ongoing effort.
Safety and Hazards
将来の方向性
Future research on 1-Azaspiro[4.5]decane hydrochloride could include investigating its potential as a therapeutic agent and exploring its potential applications in materials science. Additionally, new asymmetric synthesis strategies of related compounds have been reported, which could provide guidance for related work .
作用機序
Target of Action
1-Azaspiro[4.5]decane hydrochloride, also known as Buspirone, primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
Buspirone acts as a partial agonist of the 5-HT1A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help balance serotonin levels in the brain, which can alleviate symptoms of anxiety.
Biochemical Pathways
The primary biochemical pathway affected by Buspirone is the serotonergic system . By partially activating 5-HT1A receptors, Buspirone can help regulate serotonin levels in the brain. This can have downstream effects on mood and anxiety levels.
Pharmacokinetics
Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in several active metabolites . The overall bioavailability is variable and around 4-5% . Its metabolites are primarily eliminated in the urine (29-63%) and less so via fecal excretions (18-38%) . The half-life is approximately 2.5 hours .
Result of Action
The molecular and cellular effects of Buspirone’s action primarily involve the modulation of serotonin levels in the brain. By acting as a partial agonist of 5-HT1A receptors, Buspirone can help balance serotonin levels, which can reduce symptoms of anxiety .
Action Environment
The action, efficacy, and stability of Buspirone can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas as it is air sensitive and hygroscopic . , indicating that the health status of the individual can impact the drug’s efficacy and safety. Furthermore, drug combinations that impact CYP3A4 function require monitoring or dose adjustments .
特性
IUPAC Name |
1-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9(6-3-1)7-4-8-10-9;/h10H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBQJLMRFYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.5]decane hydrochloride | |
CAS RN |
1423026-09-8 |
Source


|
| Record name | 1-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

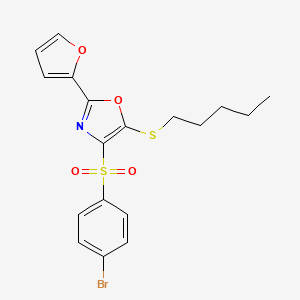
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)
![1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2419344.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)
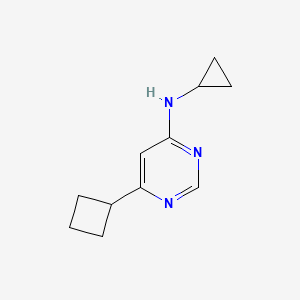
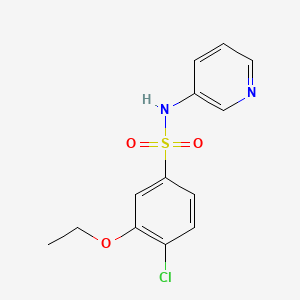
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)
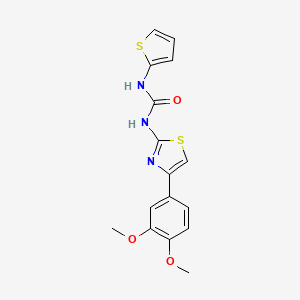

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)
